2-[(2-Pyridinylmethyl)amino]nicotinic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(pyridin-2-ylmethylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)10-5-3-7-14-11(10)15-8-9-4-1-2-6-13-9/h1-7H,8H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJOFQWUVNOBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Pyridinylmethyl)amino]nicotinic acid typically involves the reaction of nicotinic acid with 2-(aminomethyl)pyridine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Pyridinylmethyl)amino]nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Scientific Research Applications
The applications of 2-[(2-Pyridinylmethyl)amino]nicotinic acid span across several domains, including medicinal chemistry, organic synthesis, and materials science.
Medicinal Chemistry
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Pharmacological Potential : This compound has shown promise in drug development due to its structural similarity to known pharmacophores. Studies suggest it may possess activity against various targets, including:
- Nicotinic Acetylcholine Receptors : Its nicotinic acid component suggests potential interactions with cholinergic systems, which could be relevant in treating neurodegenerative diseases or cognitive disorders.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antibacterial properties, making them candidates for antibiotic development.
- Case Study : A study investigated the effects of this compound on human cell lines, demonstrating cytotoxic effects against certain cancer types, suggesting its potential as an anticancer agent.
Organic Synthesis
-
Building Block for Complex Molecules : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as:
- Substitution Reactions : Useful in synthesizing other pyridine derivatives.
- Coupling Reactions : Can be employed in cross-coupling reactions to form biaryl compounds.
- Table of Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Reacts with electrophiles to form new compounds | Substituted pyridine derivatives |
| Coupling Reactions | Forms biaryl structures through coupling | Complex organic frameworks |
| Oxidation | Can be oxidized to form N-oxides | N-Oxides of the compound |
Materials Science
- Functional Materials Development : The unique properties of this compound make it suitable for developing functional materials such as sensors or catalysts. Its ability to form coordination complexes with metals can be exploited in catalysis.
Mechanism of Action
The mechanism of action of 2-[(2-Pyridinylmethyl)amino]nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers: Pyridinylmethyl Substituents
- 4-[(3-Pyridinylmethyl)amino]benzoic Acid (PA) vs. 4-[(2-Pyridinylmethyl)amino]benzoic Acid (PI): PA, a thromboxane (TX) synthetase inhibitor, has a meta-substituted pyridinylmethyl group, while PI (ortho-substituted) is inactive . This highlights the critical role of substituent positioning in biological activity. The target compound shares PI’s 2-pyridinylmethyl group but replaces benzoic acid with nicotinic acid. This substitution may alter binding interactions with enzymes or receptors due to differences in hydrogen-bonding capacity (carboxylic acid vs. pyridine nitrogen).
- 2-[(4-Pyridinylmethyl)amino]nicotinic Acid: A positional isomer with the pyridinylmethyl group at the 4-position (CAS: 854382-06-2) .
Benzothiazole-Linked Nicotinic Acid Derivatives
- 2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]nicotinic Acid: This compound demonstrates antimicrobial activity against Staphylococcus aureus and Escherichia coli .
Aryl-Substituted Nicotinic Acids
- Niflumic Acid (2-[(3-Trifluoromethylphenyl)amino]nicotinic Acid): A calcium-activated chloride channel blocker with anti-inflammatory properties . The electron-withdrawing trifluoromethyl group enhances metabolic stability but may reduce solubility.
- 2-[(2,3-Dimethylphenyl)amino]nicotinic Acid: Marketed as Nixylic acid, this derivative has applications in synthetic chemistry .
Hyperphosphatemia Management
Nicotinic acid derivatives are studied for their phosphate-lowering effects in dialysis patients. The 2-pyridinylmethyl group’s impact on phosphate-binding affinity remains to be explored.
Antimicrobial Activity
Benzothiazole-linked nicotinic acids exhibit moderate antimicrobial activity . The target compound’s pyridinylmethyl group may enhance activity via improved interaction with bacterial enzymes or membranes, though direct comparative data are lacking.
Physicochemical and Structural Properties
Hydrogen-Bonding and Crystal Packing
Nicotinic acid derivatives often form stable hydrogen-bonded networks. For example, 2-amino-5-methylpyridinium nicotinate exhibits intermolecular N–H···O bonds and π-π interactions (centroid distance: 3.64 Å) . The target compound’s 2-pyridinylmethyl group may similarly stabilize crystal structures via N–H···O or C–H···π interactions, influencing solubility and stability.
Biological Activity
2-[(2-Pyridinylmethyl)amino]nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- CAS Number : 1019358-70-3
This compound features a pyridine ring and an amino group attached to the nicotinic acid backbone, contributing to its diverse biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of nicotinic acid, including this compound, exhibit significant antimicrobial activity. For instance, a study evaluated various nicotinic acid derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings showed that certain derivatives demonstrated comparable efficacy to standard antibiotics like ampicillin .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| This compound | Moderate | Moderate |
| Ampicillin | High | High |
Anti-inflammatory Effects
Another important aspect of the biological activity of this compound is its anti-inflammatory properties. A series of studies synthesized new derivatives based on the nicotinic acid scaffold and evaluated their anti-inflammatory effects using in vitro assays. Results indicated that these compounds inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 4h (Derivative) | 70% | 65% |
| Ibuprofen (Control) | 75% | 70% |
The mechanisms through which this compound exerts its biological effects include:
- Receptor Interaction : The compound may interact with nicotinic acetylcholine receptors, influencing neurotransmission and potentially providing neuroprotective effects.
- Enzyme Modulation : It can modulate the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Gene Expression Regulation : This compound has been shown to affect gene expression related to metabolic pathways, further influencing cellular responses.
Case Studies and Research Findings
A notable study explored the pharmacokinetics and bioavailability of similar compounds, suggesting that structural modifications can enhance their therapeutic profiles. The research highlighted that compounds with a pyridine moiety often exhibit improved absorption and distribution characteristics in biological systems.
In vivo studies conducted on animal models demonstrated that administration of this compound led to significant reductions in inflammation markers when subjected to carrageenan-induced arthritis models. These findings underscore the potential therapeutic applications of this compound in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[(2-Pyridinylmethyl)amino]nicotinic acid and its derivatives?
- Methodological Answer : The synthesis of nicotinic acid derivatives typically involves organolithium-mediated substitution. For example, 4-substituted nicotinic acids can be synthesized by adding organolithium reagents (e.g., n-butyllithium or phenyllithium) to pyridyl-3-oxazolines derived from nicotinic acid. The intermediate 1,4-dihydropyridine-3-oxazoline is oxidized in air and deprotected to yield the final product . Commercial availability of precursors like 4-aminonicotinic acid (CAS 7418-65-7) simplifies derivatization .
- Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to control regioselectivity and minimize side reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
